molecular formula C8H7ClN2O2 B15198187 5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15198187
M. Wt: 198.60 g/mol
InChI Key: FVLCXNDURZYZPK-UHFFFAOYSA-N
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Description

5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a chlorine atom at the 5-position and a methoxy group at the 1-position of the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method includes the reaction of 5-chloro-2-nitroaniline with methoxyacetic acid under acidic conditions, followed by reduction and cyclization to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 5-chloro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

    Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: 5-Chloro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

    Reduction: 5-Chloro-1-amino-1H-benzo[d]imidazol-2(3H)-one.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups can enhance its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

    5-Chloro-1H-benzo[d]imidazol-2(3H)-one: Lacks the methoxy group, which may affect its solubility and biological activity.

    1-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Lacks the chlorine atom, which may influence its reactivity and binding properties.

    5-Bromo-1-methoxy-1H-benzo[d]imidazol-2(3H)-one: Similar structure with a bromine atom instead of chlorine, which can affect its electronic properties and reactivity.

Uniqueness: The combination of these groups can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

6-chloro-3-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C8H7ClN2O2/c1-13-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

FVLCXNDURZYZPK-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

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